molecular formula C9H8Cl2N2 B1604556 5,6-dichloro-2-ethyl-1H-benzimidazole CAS No. 90348-42-8

5,6-dichloro-2-ethyl-1H-benzimidazole

Cat. No.: B1604556
CAS No.: 90348-42-8
M. Wt: 215.08 g/mol
InChI Key: TUAVLJUMDKFUGC-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-ethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 5,6-dichloro-2-ethyl-1H-benzimidazole is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme plays a crucial role in nitrogen metabolism in organisms .

Mode of Action

This compound interacts with the urease enzyme, inhibiting its activity . The compound binds to the active sites of the urease enzyme, preventing it from catalyzing the conversion of urea into ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in ammonia production, which can have various downstream effects, including a potential reduction in the pH of the local environment .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of the urease enzyme by this compound can lead to a decrease in ammonia production . This can potentially reduce the pH of the local environment, which may have various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability .

Biochemical Analysis

Biochemical Properties

5,6-dichloro-2-ethyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of CK2 proteins, which are involved in cell growth and proliferation . This inhibition can lead to alterations in cellular processes, making this compound a potential candidate for anticancer therapies.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been found to induce apoptosis in cancer cells by modulating the expression of oncogenes and tumor suppressor genes . Additionally, this compound can disrupt cellular metabolism, leading to reduced cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic effects, including organ damage and altered physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the urea cycle, leading to altered nitrogen metabolism . Additionally, this compound can affect the levels of key metabolites, influencing cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-ethyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dichloro-o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-Dichloro-2-ethyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 5,6-Dichloro-1H-benzimidazole
  • 5,6-Dichloro-2-methyl-1H-benzimidazole
  • 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole

Comparison: 5,6-Dichloro-2-ethyl-1H-benzimidazole is unique due to the presence of the ethyl group at the 2 position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

5,6-dichloro-2-ethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVLJUMDKFUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359575
Record name Benzimidazole, 5,6-dichloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-42-8
Record name Benzimidazole, 5,6-dichloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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